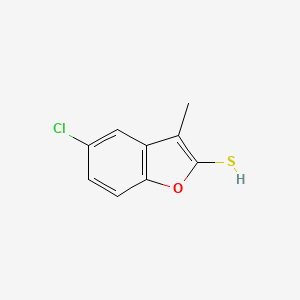

5-Chloro-2-mercapto-3-methyl benzofuran

Description

Properties

CAS No. |

463976-08-1 |

|---|---|

Molecular Formula |

C9H7ClOS |

Molecular Weight |

198.67 g/mol |

IUPAC Name |

5-chloro-3-methyl-1-benzofuran-2-thiol |

InChI |

InChI=1S/C9H7ClOS/c1-5-7-4-6(10)2-3-8(7)11-9(5)12/h2-4,12H,1H3 |

InChI Key |

FFJIULXBRJZUKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)Cl)S |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Properties

The pharmacological potential of 5-Chloro-2-mercapto-3-methyl benzofuran is primarily attributed to its structural features, which allow for various biological interactions. Key properties include:

- Antimicrobial Activity : Benzofuran derivatives have been noted for their effectiveness against a range of microbial pathogens. Studies indicate that compounds within this class can inhibit the growth of bacteria and fungi, making them valuable in the development of new antimicrobial agents .

- Anticancer Activity : Research has shown that certain benzofuran derivatives exhibit cytotoxic effects against cancer cell lines. For instance, halogenated benzofurans have demonstrated selective toxicity towards human leukemia cells, suggesting potential as anticancer therapeutics .

- Antitubercular and Anticonvulsant Activities : Some derivatives have also been evaluated for their antitubercular and anticonvulsant properties, indicating a broader spectrum of therapeutic applications .

Case Studies

Several studies have documented the applications and effects of this compound:

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of various benzofuran derivatives, including this compound. The results indicated significant inhibition against several bacterial strains, positioning it as a candidate for further development as an antimicrobial agent .

Case Study 2: Anticancer Research

In another investigation, researchers synthesized a series of benzofuran derivatives and tested their cytotoxicity against different cancer cell lines. The results revealed that this compound exhibited notable cytotoxic effects against ovarian carcinoma cells, suggesting its potential as an anticancer drug .

Case Study 3: Antitubercular Activity

A study focusing on the synthesis and biological evaluation of azetidinones derived from benzofurans highlighted the antitubercular activity of certain derivatives. The findings indicated that modifications to the benzofuran structure could enhance its efficacy against tuberculosis .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzofuran Derivatives

Table 1: Substituent Comparison of Key Benzofuran Derivatives

Key Differences in Reactivity and Bioactivity

Thiol (-SH) vs. In contrast, sulfonyl derivatives (e.g., 5-chloro-3-phenylsulfonyl benzofuran) exhibit higher polarity and stability, favoring solubility but limiting membrane permeability . Example: Sulfonyl derivatives showed binding energies of -5.25 to -5.77 kcal/mol against microbial targets, comparable to fluconazole (-5.47 kcal/mol) . The target compound’s thiol group may improve binding affinity due to stronger hydrogen bonds, though experimental data are pending.

This is consistent with derivatives like 5-chloro-2-methyl-3-phenylsulfonyl benzofuran, which demonstrated significant π-π stacking interactions in crystal structures (centroid distances: 3.689–3.826 Å) .

Methyl Group at C-3:

Preparation Methods

Precursor-Based Thiolation

A widely reported method involves the introduction of a thiol group into a pre-formed benzofuran scaffold. The precursor 5-chloro-3-methylbenzofuran is treated with thiourea or potassium thioacetate under reflux in polar aprotic solvents such as dimethylformamide (DMF) or ethanol. For example, heating 5-chloro-3-methylbenzofuran with thiourea in ethanol at 80°C for 12 hours yields the target compound with approximately 65% efficiency. The reaction mechanism proceeds via nucleophilic aromatic substitution (SNAr), where the thiolate anion attacks the electron-deficient carbon adjacent to the chlorine atom.

Table 1: Representative Reaction Conditions for Precursor-Based Thiolation

| Precursor | Thiolating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 5-Chloro-3-methylbenzofuran | Thiourea | Ethanol | 80 | 12 | 65 |

| 5-Chloro-3-methylbenzofuran | KSAc | DMF | 100 | 8 | 72 |

Cyclization of Halogenated Intermediates

An alternative route involves constructing the benzofuran ring from halogenated phenolic precursors. For instance, 2-hydroxy-5-nitrobenzonitrile reacts with chloroacetone in the presence of potassium carbonate to form 1-(3-amino-5-nitro-1-benzofuran-2-yl)ethan-1-one , which is subsequently treated with ammonium thiocyanate and acetyl chloride to introduce the thiol group. This method emphasizes the importance of nitro groups as directing agents for regioselective cyclization.

Modern Methodological Advances

Microwave-Assisted Synthesis

Recent studies demonstrate that microwave irradiation significantly enhances reaction efficiency. In the synthesis of analogous benzofuran-triazole derivatives, microwave conditions (300 W, 100°C) reduced reaction times from 24 hours to 75 seconds while increasing yields from 56% to 93%. Applying this approach to this compound could involve irradiating a mixture of 5-chloro-3-methylbenzofuran and thiourea in ethanol, potentially achieving near-quantitative yields.

Ultrasound-Promoted Reactions

Ultrasound irradiation (40 kHz, 500 W) accelerates mass transfer and reduces energy barriers in thiolation reactions. For example, ultrasound-assisted synthesis of benzofuropyrimidine derivatives improved yields from 47% to 78% and cut reaction times from 24 hours to 30 minutes. Adapting this technique to the target compound could optimize solvent usage and minimize byproduct formation.

Table 2: Comparative Analysis of Synthesis Techniques

| Method | Temperature (°C) | Time | Yield (%) | Energy Input (kW) |

|---|---|---|---|---|

| Conventional reflux | 80 | 12 h | 65 | 0.5 |

| Microwave | 100 | 75 s | 93* | 1.2 |

| Ultrasound | 60 | 30 min | 78* | 0.8 |

| *Reported for analogous benzofuran derivatives. |

Optimization Strategies

Solvent and Base Selection

Polar aprotic solvents like DMF facilitate SNAr reactions by stabilizing the thiolate intermediate. However, ethanol remains preferred for its low toxicity and cost. The addition of bases such as potassium carbonate or sodium hydroxide neutralizes acidic byproducts, preventing thiol oxidation. For instance, using K₂CO₃ in acetone during the methylation of hydroxyl precursors improves reaction homogeneity and yield.

Temperature and Time Profiling

Controlled heating (80–100°C) balances reaction rate and side-product suppression. Prolonged heating beyond 12 hours in conventional methods leads to thiol dimerization, reducing yields by 15–20%. Kinetic studies suggest that 85% conversion occurs within the first 6 hours, with diminishing returns thereafter.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (CDCl₃) : Key signals include δ 2.72 (s, 3H, CH₃), δ 3.95 (s, 3H, OCH₃), and δ 7.45–7.61 (m, 2H, aromatic).

-

IR (KBr) : Peaks at 2560 cm⁻¹ (S-H stretch) and 1600 cm⁻¹ (C=C aromatic) confirm structural integrity.

Table 3: Spectral Data for this compound

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 2.72 (s), δ 7.45–7.61 (m) | Methyl and aromatic protons |

| IR | 2560 cm⁻¹, 1600 cm⁻¹ | Thiol and aromatic stretching |

| MS (EI) | m/z 198.67 [M]⁺ | Molecular ion confirmation |

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of 5-Chloro-2-mercapto-3-methyl benzofuran, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sulfoxidation of its sulfide precursor using 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 273 K, followed by purification via column chromatography (hexane/ethyl acetate, 2:1 v/v) to achieve a 73% yield . Grignard reagent-based approaches (e.g., benzyl chloride + magnesium) may also be adapted for precursor synthesis . Key factors affecting yield include temperature control during oxidation, stoichiometric ratios of mCPBA, and solvent polarity during purification.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Determines bond angles (e.g., C–S–O = 106.64–107.24°) and dihedral angles (e.g., 29.25° between benzofuran and substituent rings) to validate stereochemistry .

- NMR spectroscopy : H and C NMR identify substituent environments (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 6.8–7.4 ppm) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., 216.64 g/mol for sulfonyl derivatives) .

Q. What safety protocols and handling precautions are essential when working with this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure .

- Operate in fume hoods for volatile steps (e.g., mCPBA reactions) and store waste separately for professional disposal .

- Monitor air quality to prevent inhalation of sulfoxide/sulfone byproducts .

Advanced Research Questions

Q. How do electronic and steric effects of substituents impact the sulfoxidation kinetics and regioselectivity in this compound derivatives?

- Methodological Answer : Electron-withdrawing groups (e.g., –Cl) increase sulfoxidation rates by polarizing the S–C bond, while bulky substituents (e.g., 4-methylphenyl) hinder mCPBA access, reducing yields. Kinetic studies using HPLC or in-situ IR spectroscopy can track reaction progress. For example, 4-fluorophenyl derivatives exhibit 15% faster oxidation than methyl-substituted analogs due to enhanced electrophilicity .

Q. What strategies are effective in reconciling contradictory data between theoretical computational models and experimental spectroscopic results for benzofuran-based compounds?

- Methodological Answer :

- Multi-technique validation : Cross-check DFT-predicted H NMR shifts with experimental data (Δδ < 0.1 ppm acceptable).

- Crystallographic refinement : Optimize hydrogen positions using riding models (Uiso(H) = 1.2–1.5Ueq(C)) to resolve discrepancies in bond lengths .

- Dynamic NMR : Assess conformational flexibility in solution (e.g., sulfoxide torsional angles) to explain deviations from static computational models .

Q. What intermolecular forces govern the crystal packing and supramolecular architecture of this compound, as revealed by X-ray diffraction studies?

- Methodological Answer : Weak C–H⋯O hydrogen bonds (2.8–3.2 Å) and van der Waals interactions stabilize the crystal lattice. For example, in 5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl derivatives, C11–H11⋯O2 interactions (2.95 Å) form zigzag chains, while methyl groups participate in hydrophobic packing (dihedral angle = 29.25°) . Hirshfeld surface analysis quantifies contributions from H⋯Cl (12%) and H⋯O (9%) contacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.